N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a benzothiadiazole derivative characterized by a fused benzene-thiadiazole core substituted with a carboxamide group at position 5 and a furan-2-ylmethyl moiety. Its molecular weight is 259.28 g/mol, and it is part of a broader screening library containing 878 benzothiadiazole derivatives . The compound’s structure combines the electron-deficient benzothiadiazole ring, known for conferring optoelectronic and bioactive properties, with a furan-based side chain that may enhance solubility or target-specific interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCAPSCVNXOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the condensation of furan-2-carbaldehyde with 2,1,3-benzothiadiazole-5-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions . The reaction conditions may vary, but common solvents include ethanol or methanol, and the reaction temperature is often maintained around 80-100°C .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiadiazole moiety can be reduced to form dihydrobenzothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted furan and benzothiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The furan-2-ylmethyl group in the target compound may favor interactions with aromatic or heterocyclic binding pockets in biological targets compared to phenyl-based substituents.
1,3,4-Oxadiazole Derivatives
Compounds like LMM5 and LMM11 () and antitubercular oxadiazoles () share carboxamide linkages but differ in core heterocycles (Table 2):
Key Observations :
- The 1,3,4-oxadiazole core in LMM5/LMM11 is linked to sulfamoyl groups, enhancing antifungal activity via thioredoxin reductase inhibition .
- The target benzothiadiazole lacks sulfamoyl moieties, suggesting divergent mechanisms of action.
Thiadiazole and Thiazole Derivatives
Compounds with thiadiazole/thiazole cores highlight variations in heterocycle positioning and substituent effects (Table 3):
Biological Activity
N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological properties, and potential applications of this compound based on recent research findings.
Chemical Structure and Synthesis
The compound features a furan ring attached to a benzothiadiazole moiety through a carboxamide linkage. The synthesis typically involves the condensation of furan-2-carbaldehyde with 2,1,3-benzothiadiazole-5-carboxylic acid hydrazide under reflux conditions with suitable catalysts to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity . This compound has been suggested to possess both antibacterial and antifungal properties. Preliminary studies have shown that it may inhibit the growth of various pathogenic microorganisms, although specific data on its effectiveness against particular strains are still emerging.
Anticancer Potential
The anticancer activity of this compound is particularly noteworthy. Compounds within this class have been tested against various cancer cell lines, revealing promising cytotoxic effects. For instance:
These findings suggest that this compound may act as a potential lead compound for the development of new anticancer agents.
The mechanisms underlying its biological activity are still being explored. It is hypothesized that the presence of multiple heteroatoms in its structure contributes to its ability to interact with biological targets, potentially leading to apoptosis in cancer cells or disruption of microbial cell function .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Anticancer Activity : A study highlighted that derivatives similar to this compound exhibited high potency against various cancer cell lines with IC50 values significantly lower than established chemotherapeutics .
- Antimicrobial Screening : In another study, compounds with furan and benzothiadiazole moieties were screened for antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
